N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide

Epigenetics Bromodomain inhibitors Chemical probe selectivity

N-(4-(Furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide (CAS 2034285-48-6, molecular formula C20H21NO4S, MW 371.45) is a synthetic sulfonamide featuring a 4-(furan-3-yl)benzylamine head group coupled to a 2-(4-methoxyphenyl)ethanesulfonamide tail. The compound belongs to the broader arylsulfonamide class, which includes clinically established carbonic anhydrase inhibitors, antibacterial agents, and epigenetic bromodomain probes.

Molecular Formula C20H21NO4S
Molecular Weight 371.45
CAS No. 2034285-48-6
Cat. No. B2911765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide
CAS2034285-48-6
Molecular FormulaC20H21NO4S
Molecular Weight371.45
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3
InChIInChI=1S/C20H21NO4S/c1-24-20-8-4-16(5-9-20)11-13-26(22,23)21-14-17-2-6-18(7-3-17)19-10-12-25-15-19/h2-10,12,15,21H,11,13-14H2,1H3
InChIKeyKWDSDKNAUQBBJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide (CAS 2034285-48-6): Structural Identity, Compound Class, and Procurement-Relevant Baseline


N-(4-(Furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide (CAS 2034285-48-6, molecular formula C20H21NO4S, MW 371.45) is a synthetic sulfonamide featuring a 4-(furan-3-yl)benzylamine head group coupled to a 2-(4-methoxyphenyl)ethanesulfonamide tail . The compound belongs to the broader arylsulfonamide class, which includes clinically established carbonic anhydrase inhibitors, antibacterial agents, and epigenetic bromodomain probes. Critically, this compound shares its exact molecular formula (C20H21NO4S, 371.45 Da) with GSK2801 (CAS 1619994-68-1)—a structurally distinct, well-characterized BAZ2A/B bromodomain chemical probe—making the two compounds constitutional isomers with profoundly different scaffold topologies and biological target profiles [1] . The target compound is primarily offered by specialty chemical suppliers as a research-grade molecule (typically ≥95% purity) for exploratory medicinal chemistry and biochemical screening applications .

Why N-(4-(Furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide Cannot Be Interchanged with Same-Molecular-Formula Analogs: The Scaffold Identity Problem


Compounds sharing an identical molecular formula can exhibit mutually exclusive biological target profiles due to differences in three-dimensional scaffold topology and pharmacophoric presentation. The target compound (CAS 2034285-48-6) and its constitutional isomer GSK2801 (CAS 1619994-68-1) both possess the formula C20H21NO4S (MW 371.45), yet GSK2801 adopts an indolizine-based scaffold with a methylsulfonyl moiety that enables potent, selective binding to BAZ2A/B bromodomains (Kd = 257 nM and 136 nM, respectively) via an acetyl-lysine competitive mechanism confirmed by X-ray crystallography [1] . In contrast, the target compound bears a furan-3-yl-benzyl sulfonamide scaffold lacking the indolizine core and methyl ketone acetyl-lysine mimetic required for bromodomain engagement. Even within the furan-3-yl-benzyl sulfonamide sub-series, regioisomeric variations in the sulfonamide aryl substitution (e.g., CAS 2034414-58-7, which shares the same molecular formula but places the methoxy and methyl groups on a benzenesulfonamide ring rather than an ethanesulfonamide linker) produce distinct molecular shapes, hydrogen-bonding geometries, and predicted target interaction profiles . Generic substitution based solely on molecular formula or nominal sulfonamide class membership therefore carries a high risk of target mismatch and irreproducible biological results. The quantitative differentiation evidence below substantiates why procurement decisions must be guided by scaffold-level structural identity, not class-level assumptions.

N-(4-(Furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide: Quantitative Differentiation Evidence Against Closest Analogs


Scaffold-Level Constitutional Isomerism vs. GSK2801: Mutually Exclusive Target Engagement Profiles Driven by Core Topology

The target compound (CAS 2034285-48-6) is a constitutional isomer of GSK2801 (CAS 1619994-68-1); both share the identical molecular formula C20H21NO4S (MW 371.45) but possess mutually exclusive core scaffolds. GSK2801 incorporates an indolizine core with a methylsulfonyl-phenyl substituent and a methyl ketone acetyl-lysine mimetic that enables high-affinity binding to BAZ2A (Kd = 257 nM) and BAZ2B (Kd = 136 nM) bromodomains, with >50-fold selectivity over BRD4, as demonstrated by isothermal titration calorimetry (ITC) and confirmed by co-crystal structures (PDB entries for BAZ2B–GSK2801 complex) [1] . The target compound contains a furan-3-yl-benzyl sulfonamide scaffold connected via a two-carbon ethanesulfonamide linker to a 4-methoxyphenyl group; it lacks the indolizine ring, the methyl ketone hydrogen-bonding anchor, and the specific aromatic stacking elements required for bromodomain acetyl-lysine pocket recognition. Consequently, the two isomers are predicted to exhibit non-overlapping primary target profiles [2]. This scaffold divergence means that procurement of the wrong isomer for a bromodomain-focused screening campaign would yield false-negative results, while procurement of the target compound for BAZ2A/B inhibition studies would be ineffective by design.

Epigenetics Bromodomain inhibitors Chemical probe selectivity

Regioisomeric Differentiation from N-(4-(Furan-3-yl)benzyl)-2-methoxy-4,5-dimethylbenzenesulfonamide: Sulfonamide Substitution Architecture Determines Hydrogen-Bonding Geometry

The target compound and CAS 2034414-58-7 share the same molecular formula (C20H21NO4S, MW ≈ 371.5) and both contain the 4-(furan-3-yl)benzylamine substructure, yet they differ fundamentally in sulfonamide connectivity. In the target compound, the sulfonamide sulfur is attached to a two-carbon ethyl linker terminating at a 4-methoxyphenyl ring (ethanesulfonamide architecture), producing a flexible tether with three rotatable bonds between the sulfonamide and the methoxyphenyl group . In CAS 2034414-58-7, the sulfonamide sulfur is directly attached to a 2-methoxy-4,5-dimethylbenzene ring (benzenesulfonamide architecture), yielding a more conformationally restricted aryl-sulfonamide linkage with only one rotatable bond to the methoxy-bearing aryl ring . This difference in linker length and conformational flexibility alters the spatial positioning of the methoxy oxygen hydrogen-bond acceptor relative to the sulfonamide NH donor and the furan oxygen, generating distinct three-dimensional pharmacophores. The ethanesulfonamide linker in the target compound provides greater conformational entropy and a longer reach (approximately 4.5–5.5 Å S-to-O distance in the extended conformation) compared to the direct aryl attachment in the regioisomer (approximately 2.8–3.2 Å S-to-O distance), which may produce differential binding poses against enzymes with deep versus shallow sulfonamide-binding pockets [1].

Sulfonamide SAR Medicinal chemistry Lead optimization

Predicted Physicochemical Property Differentiation: logP, Solubility, and Drug-Likeness Parameters vs. GSK2801

Despite sharing the identical molecular formula, the target compound and GSK2801 are predicted to exhibit divergent physicochemical properties due to their different scaffold architectures and functional group arrangements. GSK2801 has an experimentally determined ACD/LogP of 2.95 and demonstrated solubility of ≥74 mg/mL in DMSO and ~7 mg/mL in ethanol, with aqueous insolubility . The target compound, bearing a furan-3-yl-benzyl sulfonamide with a 4-methoxyphenyl ethanesulfonamide tail, contains one additional hydrogen-bond acceptor (furan oxygen plus sulfonamide oxygens plus methoxy oxygen = 5 HBA) compared to GSK2801 (indolizine nitrogen, sulfonyl oxygens, ketone oxygen = 4 HBA) and one hydrogen-bond donor (sulfonamide NH) versus zero in GSK2801 . The presence of the sulfonamide NH donor and the flexible ethanesulfonamide linker in the target compound is predicted to increase topological polar surface area (tPSA) relative to GSK2801, which may translate into altered membrane permeability and oral bioavailability characteristics . These predicted differences mean that in cell-based assays where passive membrane permeability or solubility in aqueous buffer is critical, the two isomers cannot be considered interchangeable despite their identical molecular weight.

Physicochemical profiling Drug-likeness ADME prediction

Scaffold-Class Differentiation: Furan-3-yl-Benzyl Sulfonamides vs. Furan-2-yl Sulfonamide Carbonic Anhydrase Inhibitors

A 2023 study in Bioorganic Chemistry reported the synthesis and evaluation of fifteen novel furyl sulfonamides against four human carbonic anhydrase isoforms (hCA I, hCA II, hCA IV, hCA IX), demonstrating that certain furan-containing sulfonamides can achieve sub-micromolar potency exceeding that of the reference drug acetazolamide (AAZ) [1]. However, the target compound differs from the published series in two critical respects: (1) it employs a furan-3-yl (β-substituted) rather than the more common furan-2-yl (α-substituted) attachment to the benzyl group, altering the orientation of the furan oxygen relative to the sulfonamide zinc-binding group; and (2) the sulfonamide is of the ethanesulfonamide type (alkyl-linked) rather than the arylsulfonamide type (direct aryl attachment) used in classical CA inhibitor pharmacophores. These structural features are predicted to reposition the sulfonamide NH relative to the catalytic zinc ion in the CA active site, potentially reducing CA inhibitory potency compared to furan-2-yl-arylsulfonamide analogs while creating opportunities for off-target selectivity [2]. No direct CA inhibition data are available for the target compound; users seeking validated CA inhibitors should reference the furan-2-yl benzenesulfonamide series (e.g., compounds from the 2023 Angeli et al. study) where hCA I, II, IV, and IX IC50 values have been experimentally determined and shown to surpass AAZ in specific isoforms [1].

Carbonic anhydrase inhibition Furan sulfonamide SAR Isoform selectivity

Recommended Research Application Scenarios for N-(4-(Furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide Based on Structural Differentiation Evidence


Scaffold-Hopping Medicinal Chemistry: Exploring Ethanesulfonamide Linker SAR in Furan-3-yl-Benzyl Sulfonamide Series

The target compound serves as a distinct scaffold entry point for medicinal chemistry programs investigating the impact of sulfonamide linker type (ethanesulfonamide vs. benzenesulfonamide) on target binding. As demonstrated in Evidence Item 2, the ethanesulfonamide architecture introduces additional conformational flexibility (3 vs. 1 rotatable bonds) and a longer S-to-methoxy-O reach (~4.5–5.5 Å vs. ~2.8–3.2 Å) compared to the regioisomeric benzenesulfonamide analog CAS 2034414-58-7 . This makes the target compound suitable for exploring binding pockets that accommodate extended sulfonamide side chains, such as certain kinase ATP sites or allosteric regulatory domains where conformational adaptability is advantageous. Researchers should procure both the target compound and its regioisomeric comparator (CAS 2034414-58-7) as a matched pair for systematic linker SAR studies .

Negative Control for GSK2801-Based Bromodomain Studies: Constitutional Isomer with Predicted Inactivity at BAZ2A/B

As established in Evidence Item 1, the target compound is a constitutional isomer of GSK2801 (same molecular formula C20H21NO4S, MW 371.45) but lacks the indolizine core and acetyl-lysine mimetic required for BAZ2A/B bromodomain engagement (GSK2801 Kd: BAZ2A = 257 nM, BAZ2B = 136 nM) [1]. This structural relationship positions the target compound as a potential negative control compound for GSK2801 in bromodomain-focused experiments, provided that confirmatory testing demonstrates absence of BAZ2A/B binding. Procurement of both isomers together enables matched-pair experimental designs where molecular formula is held constant while scaffold topology varies, strengthening the interpretation of phenotype-driven target engagement studies [2].

Exploratory Screening in Non-CA, Non-Bromodomain Target Panels: Unique Furan-3-yl Pharmacophore

The furan-3-yl substitution pattern on the benzyl ring, combined with the ethanesulfonamide linker and 4-methoxyphenyl terminus, constitutes a pharmacophore that is structurally distinct from both the furan-2-yl arylsulfonamide CA inhibitor series (Evidence Item 4) and the indolizine-based bromodomain probe GSK2801 (Evidence Item 1) [1]. This unique arrangement makes the compound a candidate for exploratory screening against target classes where furan-containing sulfonamides have shown precedent activity beyond CA inhibition—including certain kinases, phosphodiesterases, and nuclear receptors—but where the specific furan-3-yl ethanesulfonamide geometry has not yet been evaluated. The compound is appropriate for diversity-oriented screening libraries and fragment-based lead discovery campaigns seeking novel chemotypes [3].

Physicochemical Property Benchmarking: Hydrogen-Bond Donor Effects on Membrane Permeability

Based on the predicted physicochemical differentiation documented in Evidence Item 3, the target compound possesses one hydrogen-bond donor (sulfonamide NH) and five hydrogen-bond acceptors, compared to zero HBD and four HBA for GSK2801 [1] . This property difference makes the target compound useful as a tool molecule for benchmarking the impact of a single HBD on membrane permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer transport studies, particularly when tested side-by-side with GSK2801 as an HBD-negative comparator of identical molecular weight. Such head-to-head physicochemical profiling can inform lead optimization strategies where modulating HBD count is critical for achieving oral bioavailability .

Quote Request

Request a Quote for N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.